![molecular formula C20H22N4O2 B2891657 2-Cyano-N-methyl-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]pyridine-4-carboxamide CAS No. 2223277-27-6](/img/structure/B2891657.png)
2-Cyano-N-methyl-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyano-N-methyl-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]pyridine-4-carboxamide is a complex organic compound with a unique structure. It contains multiple functional groups, including a cyano group, a morpholine ring, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the morpholine ring. One common approach is to start with a suitable phenyl-substituted morpholine derivative, which is then reacted with appropriate reagents to introduce the cyano and pyridine functionalities[_{{{CITATION{{{_1{2-Cyano-N-methyl-N-[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl .... The reaction conditions often require careful control of temperature, pH, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the process and ensure consistency.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: : The pyridine ring can be reduced to form a piperidine derivative.
Substitution: : The morpholine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of carboxylic acid derivatives.
Reduction: : Formation of piperidine derivatives.
Substitution: : Formation of various substituted morpholine derivatives.
科学研究应用
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Studying the interaction with biological targets and pathways.
Medicine: : Potential use in drug discovery and development.
Industry: : Use in the production of specialty chemicals and materials.
作用机制
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to therapeutic effects.
相似化合物的比较
This compound is unique due to its specific structural features, such as the presence of the morpholine ring and the cyano group. Similar compounds might include other pyridine derivatives or morpholine derivatives, but the combination of these functional groups in this particular arrangement sets it apart.
List of Similar Compounds
Pyridine derivatives: : Various pyridine-based compounds with different substituents.
Morpholine derivatives: : Compounds containing the morpholine ring with different substituents.
属性
IUPAC Name |
2-cyano-N-methyl-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-23-10-11-26-18(19(23)15-6-4-3-5-7-15)14-24(2)20(25)16-8-9-22-17(12-16)13-21/h3-9,12,18-19H,10-11,14H2,1-2H3/t18-,19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBCAIAFYJZFHC-OALUTQOASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1C2=CC=CC=C2)CN(C)C(=O)C3=CC(=NC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCO[C@H]([C@@H]1C2=CC=CC=C2)CN(C)C(=O)C3=CC(=NC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
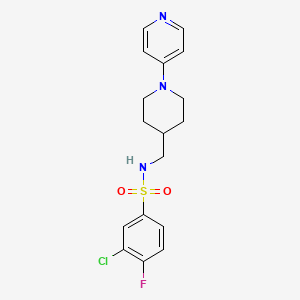
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide](/img/structure/B2891576.png)

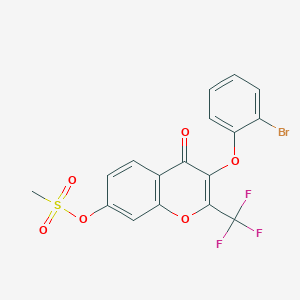
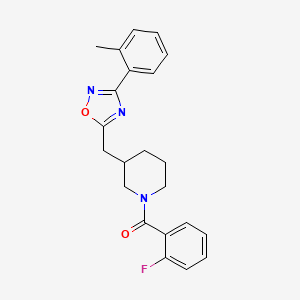
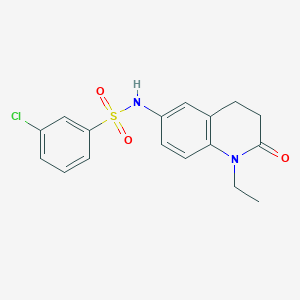
![1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrrole-2,5-dione](/img/structure/B2891584.png)

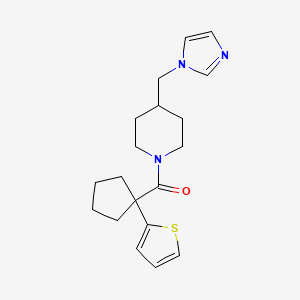
![2-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide](/img/structure/B2891590.png)
![N-isopropylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2891591.png)
![1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2891593.png)
![1-(4-chlorobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2891594.png)
![2-Methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2891595.png)
